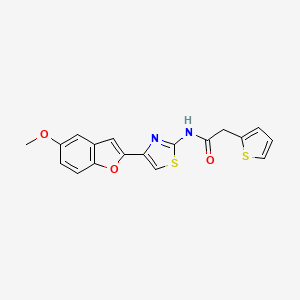![molecular formula C24H24N2O4S B2615970 propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609793-94-4](/img/structure/B2615970.png)
propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. The IUPAC name can also provide information about the structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step typically involving a specific reagent or catalyst. Information about the synthesis of a specific compound can often be found in the scientific literature .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis
This could include properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
This compound is synthesized and utilized in various chemical reactions for the development of heterocyclic compounds, which are crucial in pharmaceuticals and material science. For instance, Kappe and Roschger (1989) investigated the synthesis and reactions of Biginelli-compounds, providing a route for the preparation of pyrimido[2,3-b]thiazines through condensation processes (Kappe & Roschger, 1989). Similarly, Sayed and Ali (2007) focused on the synthesis of antiviral evaluations, leveraging the pyrimidine derivatives as precursors for thiazolopyrimidines (Sayed & Ali, 2007).
Biological Evaluations
Biological evaluations of derivatives of this compound have shown promising antimicrobial activities. Sayed, Shamroukh, and Rashad (2006) synthesized derivatives, revealing some compounds with significant antimicrobial activity, highlighting the potential for therapeutic applications (Sayed, Shamroukh, & Rashad, 2006). Khan et al. (2014) synthesized various derivatives and tested their antibacterial activities, finding some compounds exhibited activity comparable to chloramphenicol against both Gram-positive and Gram-negative bacteria (Khan, Asiri, Kumar, & Sharma, 2014).
Molecular Modeling and Synthesis for Antimicrobial Applications
AlJahdali (2013) conducted synthesis, characterization, molecular modeling, and in vitro antimicrobial activity studies on novel thiosemicarbazone compounds, including Ni(II) complexes of the compound. This research aimed at exploring the potential antimicrobial applications of these synthesized compounds (AlJahdali, 2013).
Development of Antioxidant and Anticorrosive Agents
Hassan et al. (2010) utilized pyrimidine-5-carboxylate derivative in the synthesis of new pyrimidine derivatives, aiming at their application as antioxidant and corrosion inhibitors for motor oils, which indicates the compound’s potential in industrial applications beyond biomedicine (Hassan, Amer, Moawad, & Shaker, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-15(2)29-23(28)21-16(3)25-24-26(20(27)12-13-31-24)22(21)17-8-7-11-19(14-17)30-18-9-5-4-6-10-18/h4-11,14-15,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLXTZPYAAYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)
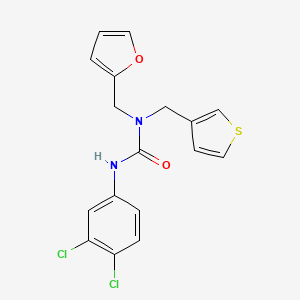

![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)
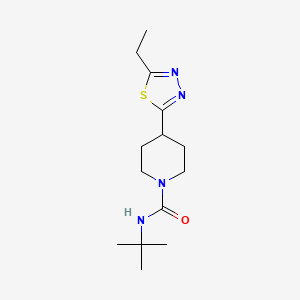
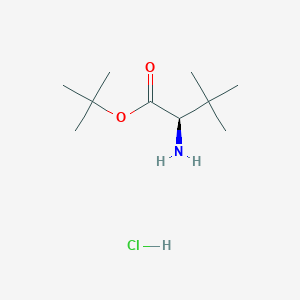
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

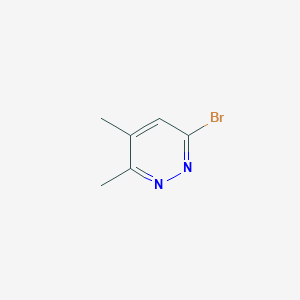
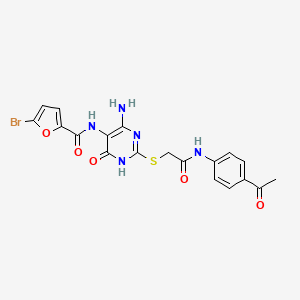

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

